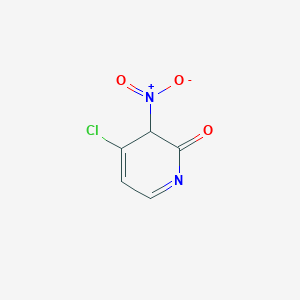
4-Chloro-3-nitro-2(3H)-pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-hydroxy-3-nitropyridine is a chemical compound with the molecular formula C5H3ClN2O3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom, a hydroxyl group, and a nitro group attached to the pyridine ring. It is commonly used as an intermediate in organic synthesis and has applications in various fields including pharmaceuticals, agrochemicals, and dyestuffs .
Métodos De Preparación
4-Chloro-2-hydroxy-3-nitropyridine can be synthesized through several methods. One common method involves the nitration of 4-hydroxy-2-chloropyridine. The reaction typically uses nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions . Another method involves the chlorination of 2,4-dihydroxy-3-nitropyridine using phosphorus pentachloride (PCl5) and phosphorus oxychloride (POCl3) as chlorinating agents . Industrial production methods often involve large-scale solvent-free chlorination processes to ensure high yields and purity .
Análisis De Reacciones Químicas
4-Chloro-2-hydroxy-3-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Common reagents used in these reactions include nitric acid, sulfuric acid, phosphorus pentachloride, phosphorus oxychloride, hydrogen gas, and potassium permanganate. Major products formed from these reactions include substituted pyridines, aminopyridines, and carbonyl-containing pyridines .
Aplicaciones Científicas De Investigación
4-Chloro-2-hydroxy-3-nitropyridine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-hydroxy-3-nitropyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The hydroxyl and chlorine groups can also participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity to its targets.
Comparación Con Compuestos Similares
4-Chloro-2-hydroxy-3-nitropyridine can be compared with other similar compounds such as 4-chloro-3-nitropyridine, 2-chloro-4-nitropyridine, and 4-hydroxy-3-nitropyridine. These compounds share similar structural features but differ in the position and type of substituents on the pyridine ring. The presence of the hydroxyl group in 4-Chloro-2-hydroxy-3-nitropyridine makes it unique, as it can participate in additional hydrogen bonding interactions, potentially enhancing its reactivity and binding properties.
Actividad Biológica
4-Chloro-3-nitro-2(3H)-pyridinone is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
This compound is a derivative of pyridinone, characterized by a chloro and nitro substituent on the pyridine ring. Its synthesis often involves the nitration of 4-chloro-2-pyridinone, followed by various functionalization strategies to enhance its biological profile. The compound serves as a versatile building block for synthesizing other biologically active derivatives.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, a series of 4-substituted pyrido[3,4-d]pyrimidine derivatives synthesized from this compound were evaluated against the NCI 60 human cancer cell line panel. Compounds derived from this compound showed selective cytotoxicity against various cancer types, particularly breast and renal cancers. Notably, compounds with specific linkers at the C-4 position demonstrated enhanced inhibitory activity (IC50 values in low micromolar range) against these cancer cell lines, suggesting a structure–activity relationship (SAR) that favors certain modifications at this position .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest that it may inhibit key signaling pathways involved in tumor proliferation and survival. For example, compounds derived from this scaffold have been shown to induce apoptosis in cancer cells and inhibit their migration and invasion capabilities .
Case Studies
- Anticancer Activity : A study evaluated a new series of pyrido[3,4-d]pyrimidine derivatives synthesized from this compound. Among them, certain compounds demonstrated potent inhibitory effects against breast cancer cell lines (e.g., MDA-MB-468 and MCF-7), with IC50 values indicating high selectivity .
- Agricultural Applications : The compound has also been explored for potential use in developing agrochemicals due to its biological activity against pests and pathogens. Its role as a building block for more complex agrochemical structures highlights its versatility beyond medicinal chemistry .
Data Tables
| Compound | Activity | IC50 Value (µM) | Target |
|---|---|---|---|
| Compound 1 | Anticancer | 10 | Breast Cancer |
| Compound 2 | Anticancer | 15 | Renal Cancer |
| Compound 3 | Antimicrobial | 20 | Bacterial Inhibition |
Propiedades
Número CAS |
1218764-78-3 |
|---|---|
Fórmula molecular |
C5H3ClN2O3 |
Peso molecular |
174.54 g/mol |
Nombre IUPAC |
4-chloro-3-nitro-3H-pyridin-2-one |
InChI |
InChI=1S/C5H3ClN2O3/c6-3-1-2-7-5(9)4(3)8(10)11/h1-2,4H |
Clave InChI |
CLUHHGFLHDGBPO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(C(=O)N=C1)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















